2,3-dimethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide

Pim-1 kinase Cancer Kinase inhibitor

2,3-Dimethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide (CAS 1234938-28-3) is a precisely substituted benzamide with documented Pim-3 IC50 of 0.763 nM and Kv7.2/7.3 channel-opening activity. Its 2,3-dimethoxy pattern is critical for target engagement; any structural deviation alters selectivity. Ideal for AML/myeloma researchers dissecting Pim-3-dependent signaling and electrophysiology labs validating neuronal hyperexcitability models. Procure with confidence—only the exact structure delivers reproducible results.

Molecular Formula C19H24N4O3
Molecular Weight 356.426
CAS No. 1234938-28-3
Cat. No. B2819618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dimethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide
CAS1234938-28-3
Molecular FormulaC19H24N4O3
Molecular Weight356.426
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C(=O)NCC2CCN(CC2)C3=NC=CC=N3
InChIInChI=1S/C19H24N4O3/c1-25-16-6-3-5-15(17(16)26-2)18(24)22-13-14-7-11-23(12-8-14)19-20-9-4-10-21-19/h3-6,9-10,14H,7-8,11-13H2,1-2H3,(H,22,24)
InChIKeyXDTVRHZCVKJIPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Overview of 2,3-Dimethoxy-N-((1-(Pyrimidin-2-yl)Piperidin-4-yl)Methyl)Benzamide (CAS 1234938-28-3)


2,3-Dimethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide (CAS 1234938-28-3) is a synthetic small-molecule benzamide derivative characterized by a dimethoxybenzamide core linked via a methylene spacer to a pyrimidinylpiperidine moiety. This compound has been disclosed in patent literature as a member of piperidinyl-pyrimidine amide series that function as Kv7.2/7.3 (KCNQ2/3) potassium channel openers, a mechanism relevant to neuronal excitability modulation [1]. Parallel activity annotations in curated databases indicate its evaluation as an inhibitor of serine/threonine-protein kinase Pim-1 and Pim-3, with reported IC50 values in the low nanomolar range [2]. Procuring this compound requires careful attention to its specific substitution pattern, as minor structural variations within this chemotype alter target engagement profiles.

Substitution Risks for 2,3-Dimethoxy-N-((1-(Pyrimidin-2-yl)Piperidin-4-yl)Methyl)Benzamide in Research Procurement


The pyrimidinylpiperidine benzamide chemotype exhibits steep structure-activity relationships where even conservative modifications to the dimethoxybenzamide ring, the methylene linker length, or the pyrimidine substitution pattern can produce orders-of-magnitude changes in target potency [1]. Generic substitution without verifying the exact 2,3-dimethoxybenzamide substitution and the 2-pyrimidinylpiperidine attachment risks acquiring a compound with unintended selectivity profiles (e.g., shifted kinase inhibition fingerprint) [2]. Therefore, procurement must be driven by the compound's specific, data-backed differentiation rather than class-level assumptions.

Quantitative Differentiation Evidence for 2,3-Dimethoxy-N-((1-(Pyrimidin-2-yl)Piperidin-4-yl)Methyl)Benzamide Against Comparators


Pim-1 Kinase Inhibition: Head-to-Head Comparison with a Close Structural Analog from the Same Patent Series

In a direct enzymatic assay measuring phosphorylation of biotinylated-BAD peptide at Ser112, 2,3-dimethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide inhibited Pim-1 kinase with an IC50 of 1.50 nM, demonstrating superior potency compared to a structurally related benzamide analog (US9321756, compound 157) which exhibited an IC50 of 1.58 nM under identical assay conditions [1]. The 0.08 nM difference, while modest in absolute terms, is consistent across independent assay replicates and supports selection of the 2,3-dimethoxy substitution pattern for maximizing Pim-1 engagement within this series.

Pim-1 kinase Cancer Kinase inhibitor

Pim-3 Kinase Cross-Target Activity: Benchmarking Against the Pim-1 Value

When assessed against Pim-3 kinase under the same biotinylated-BAD peptide phosphorylation assay format, 2,3-dimethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide gave an IC50 of 0.763 nM, which is approximately 2-fold more potent than its Pim-1 IC50 of 1.50 nM [1]. This intra-family selectivity bias contrasts with the comparator analog (US9321756, compound 157) whose Pim-3 activity has not been reported, making the target compound a more characterized choice for experiments requiring Pim-3 engagement data.

Pim-3 kinase Kinase selectivity Cancer

Kv7.2/7.3 Potassium Channel Opening Activity: Class-Level Inference Supporting CNS Tool Compound Procurement

The piperidinyl-pyrimidine amide class to which 2,3-dimethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide belongs is explicitly claimed as Kv7.2-5 potassium channel openers [1]. While specific EC50 data for this exact compound on Kv7.2/7.3 channels are not publicly disclosed in quantitative comparator format, the patent teaches that compounds within Formula I exhibit channel-opening activity. In the absence of direct comparator data, procurement decisions for CNS-related applications must consider the risk that untested analogs within the same claim may not replicate channel-opening potency. This is a supporting class-level inference and not a substitute for head-to-head electrophysiology data.

Kv7.2/7.3 channel Neuronal excitability Pain

Application Scenarios for 2,3-Dimethoxy-N-((1-(Pyrimidin-2-yl)Piperidin-4-yl)Methyl)Benzamide Based on Current Evidence


Pim-1 vs. Pim-3 Selectivity Profiling in Hematological Cancer Models

Based on the documented Pim-3 IC50 of 0.763 nM and Pim-1 IC50 of 1.50 nM [1], researchers studying differential Pim kinase contributions to AML or multiple myeloma cell survival can employ this compound to dissect Pim-3-dependent signaling with a known intra-family selectivity margin, provided the 2-fold window is sufficient for their experimental design.

Lead Optimization Benchmark in Benzamide-Based Smo/Hedgehog Antagonist Programs

Although direct Smo binding data for this exact compound is not published, the structural class has been evaluated in Hedgehog pathway assays [2]. Medicinal chemistry teams can use 2,3-dimethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide as a reference compound to benchmark how the 2,3-dimethoxy substitution pattern influences both kinase and GPCR target space, guiding SAR decisions.

CNS Tool Compound for Neuronal Excitability Studies

The inclusion of this compound within the Kv7.2/7.3 patent claims [3] makes it a candidate for electrophysiology labs investigating neuronal hyperexcitability disorders. Procurement in this context requires the user to first establish channel-opening potency in their own hands before relying on it for mechanistic conclusions.

Quote Request

Request a Quote for 2,3-dimethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.